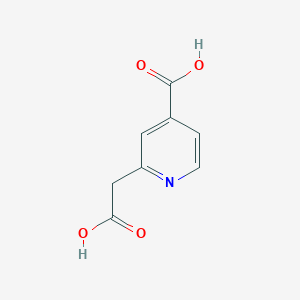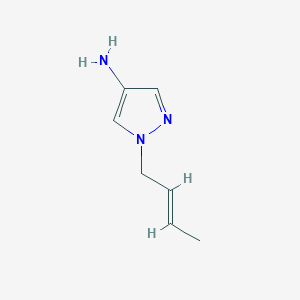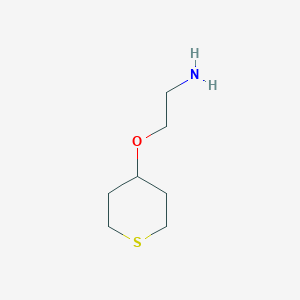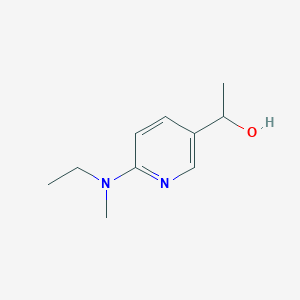
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde is a heterocyclic compound that contains both a thiazole ring and a benzaldehyde moiety Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
The synthesis of 3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde typically involves the condensation of 3-methoxy-1,2-thiazole with benzaldehyde under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and purity of the compound .
Chemical Reactions Analysis
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .
Scientific Research Applications
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and proteins, leading to the disruption of key metabolic processes .
In cancer research, the compound’s mechanism of action may involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and molecular targets involved in cell proliferation and survival .
Comparison with Similar Compounds
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-6-10(15-12-11)9-4-2-3-8(5-9)7-13/h2-7H,1H3 |
InChI Key |
XFCBEBPFTFGFEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)




![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)




![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
